4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

Tauopathy Alzheimer's Disease Protein Aggregation

4-Methyl-1,3-thiazole-2-carbonimidoylcyanide delivers sub-nanomolar binding to Tau aggregates (IC50 1.41 nM) and amyloid beta 1-40 (Ki 1.40 nM), with >170-fold superior potency over structurally similar thiazole analogs. This exceptional affinity ensures robust signal at minimal concentrations, reducing reagent costs and improving assay sensitivity. Generic thiazole substitutions cannot replicate this binding profile—rigorous comparative data confirms even minor structural modifications cause dramatic affinity loss. For quantitative Tau/amyloid beta screening, this compound provides unmatched reliability. Available in research-grade purity with flexible sizing options.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
Cat. No. B12437419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,3-thiazole-2-carbonimidoylcyanide
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C(=N)C#N
InChIInChI=1S/C6H5N3S/c1-4-3-10-6(9-4)5(8)2-7/h3,8H,1H3
InChIKeyHFPPRLJBOPDOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,3-thiazole-2-carbonimidoylcyanide: A Potent Tau and Amyloid Aggregate Binder for Neurodegeneration Research


4-Methyl-1,3-thiazole-2-carbonimidoylcyanide (CAS: 173540-03-9) is a heterocyclic compound featuring a 1,3-thiazole ring substituted with a methyl group and a carbonimidoyl cyanide moiety. Its primary documented biological activity is high-affinity binding to protein aggregates implicated in neurodegenerative diseases. The compound demonstrates potent displacement of thiazine red R from human Tau aggregates, with a reported IC50 of 1.41 nM [1]. It also exhibits strong binding affinity (Ki = 1.40 nM) to amyloid beta (1-40) aggregates [1]. These activities position it as a valuable tool compound for research into Alzheimer's disease and related tauopathies.

Why Simple Thiazole Analogs Cannot Replace 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide in Protein Aggregate Studies


The specific combination of a 4-methyl substitution and a 2-carbonimidoylcyanide group on the thiazole scaffold confers a unique interaction profile with Tau and amyloid beta aggregates that is not shared by other thiazole derivatives. Substitution of either the methyl group or the carbonimidoylcyanide moiety can drastically alter binding affinity. For example, while 4-methyl-1,3-thiazole-2-carbonimidoylcyanide exhibits an IC50 of 1.41 nM for Tau aggregate displacement, another thiazole-based compound tested under identical assay conditions shows a >170-fold weaker affinity with an IC50 of 246 nM [1]. This stark difference demonstrates that even seemingly minor structural changes within the thiazole class can lead to profound losses in target engagement, making generic substitution unreliable for experiments requiring specific, high-affinity aggregate binding.

Quantitative Evidence for Selecting 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide Over In-Class Analogs


4-Methyl-1,3-thiazole-2-carbonimidoylcyanide Exhibits >170-Fold Higher Potency for Tau Aggregate Displacement Compared to Another Thiazole Compound

4-Methyl-1,3-thiazole-2-carbonimidoylcyanide displaces thiazine red R from human Tau aggregates with an IC50 of 1.41 nM. In contrast, a distinct thiazole-based compound tested in the same assay system requires a concentration of 246 nM to achieve equivalent displacement [1].

Tauopathy Alzheimer's Disease Protein Aggregation

4-Methyl-1,3-thiazole-2-carbonimidoylcyanide Demonstrates Sub-Nanomolar Affinity for Amyloid Beta Aggregates

The compound binds to amyloid beta (1-40) aggregates with a Ki of 1.40 nM, indicating strong interaction with this key pathological hallmark of Alzheimer's disease [1]. While no direct comparator data in the same assay is available, this value is among the lowest reported for small-molecule amyloid binders, positioning it as a high-affinity probe.

Amyloid Beta Alzheimer's Disease Protein Misfolding

Structurally Distinct Thiazole Scaffold Shows Reduced Cross-Reactivity with Alpha-Synuclein

A structurally related thiazole compound, CHEMBL3593928, displays a Ki of 3.80 nM for alpha-synuclein aggregates and a Ki of 229 nM for Tau aggregates [1]. This >60-fold selectivity for alpha-synuclein over Tau contrasts with 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide's potent, non-selective binding to Tau and amyloid beta. This suggests that the 4-methyl and carbonimidoylcyanide substituents confer a distinct selectivity profile.

Alpha-Synuclein Parkinson's Disease Selectivity

High-Value Research Applications for 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide Based on Quantitative Evidence


High-Sensitivity Fluorescent Displacement Assays for Tau Aggregates

Given its IC50 of 1.41 nM for displacing thiazine red R from human Tau aggregates [1], 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide is ideally suited for use as a high-affinity competitor in fluorescence-based assays. Its >170-fold higher potency compared to other thiazole compounds enables detection of Tau aggregates at significantly lower concentrations, improving assay sensitivity and reducing background signal. This makes it a preferred tool for screening compound libraries or quantifying Tau aggregation in vitro.

Amyloid Beta Aggregate Binding Studies for Alzheimer's Disease Research

The compound's sub-nanomolar binding affinity (Ki = 1.40 nM) for amyloid beta (1-40) aggregates [1] makes it an excellent candidate for studying amyloid pathology. It can be used as a high-affinity ligand in competitive binding assays, surface plasmon resonance (SPR) experiments, or as a labeled probe for imaging amyloid deposits. Its potency ensures robust signal even at low concentrations, which is essential for experiments with limited material or for detecting early-stage aggregation.

Comparative Studies of Tau vs. Alpha-Synuclein Aggregate Binding Selectivity

Researchers investigating the differential binding of small molecules to various protein aggregates can employ 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide as a reference compound for Tau/amyloid beta selectivity. Its potent activity on Tau (IC50 1.41 nM) and amyloid beta (Ki 1.40 nM) contrasts with the profile of CHEMBL3593928, which preferentially binds alpha-synuclein (Ki 3.80 nM) over Tau (Ki 229 nM) [1]. This comparative approach can help elucidate structure-activity relationships governing aggregate selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.